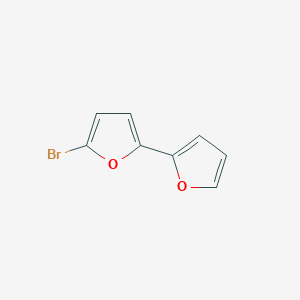![molecular formula C13H14ClN3O2 B8301648 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide CAS No. 867340-27-0](/img/structure/B8301648.png)
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an aminomethyl group, a chlorophenyl group, and an oxazole ring, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(aminomethyl)oxazole with 3-chlorophenylacetic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Aminomethyl)-N-[2-(4-chlorophenyl)ethyl]-4-oxazolecarboxamide
- 2-(Aminomethyl)-N-[2-(3-bromophenyl)ethyl]-4-oxazolecarboxamide
Uniqueness
2-(Aminomethyl)-n-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
867340-27-0 |
|---|---|
Molekularformel |
C13H14ClN3O2 |
Molekulargewicht |
279.72 g/mol |
IUPAC-Name |
2-(aminomethyl)-N-[2-(3-chlorophenyl)ethyl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c14-10-3-1-2-9(6-10)4-5-16-13(18)11-8-19-12(7-15)17-11/h1-3,6,8H,4-5,7,15H2,(H,16,18) |
InChI-Schlüssel |
CAECMEIQFUBCIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)C2=COC(=N2)CN |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-methylspiro[4.5]decan-1-one, Mixture of diastereomers](/img/structure/B8301568.png)






![N-[3-methoxy-4-(5-oxazolyl)phenyl]oxalamic acid](/img/structure/B8301602.png)




![1-Cyclopropyl-7-[3-(ethylamino)pyrrolidin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8301641.png)
![Tert-butyl [1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate](/img/structure/B8301651.png)
